Cas no 1934569-99-9 (2-methyl-3-(3-methylbutan-2-yl)oxyaniline)

2-methyl-3-(3-methylbutan-2-yl)oxyaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-3-(3-methylbutan-2-yloxy)aniline
- 2-methyl-3-(3-methylbutan-2-yl)oxyaniline
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- MDL: MFCD30320579
- Inchi: 1S/C12H19NO/c1-8(2)10(4)14-12-7-5-6-11(13)9(12)3/h5-8,10H,13H2,1-4H3
- InChI Key: ATNLQFLHYDVFPR-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC(OC(C)C(C)C)=C1C
2-methyl-3-(3-methylbutan-2-yl)oxyaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319415-1.0g |
2-methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081667-5g |
2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 95% | 5g |
¥8785.0 | 2023-03-12 | |
Enamine | EN300-319415-0.25g |
2-methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 0.25g |
$642.0 | 2023-09-05 | ||
Enamine | EN300-319415-1g |
2-methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 1g |
$699.0 | 2023-09-05 | ||
Enamine | EN300-319415-0.1g |
2-methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 0.1g |
$615.0 | 2023-09-05 | ||
Enamine | EN300-319415-10.0g |
2-methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 10.0g |
$3131.0 | 2023-02-24 | ||
Enamine | EN300-319415-0.05g |
2-methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 0.05g |
$587.0 | 2023-09-05 | ||
Enamine | EN300-319415-0.5g |
2-methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 0.5g |
$671.0 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081667-1g |
2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 95% | 1g |
¥3031.0 | 2023-03-12 | |
Enamine | EN300-319415-2.5g |
2-methyl-3-[(3-methylbutan-2-yl)oxy]aniline |
1934569-99-9 | 2.5g |
$1370.0 | 2023-09-05 |
2-methyl-3-(3-methylbutan-2-yl)oxyaniline Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
Additional information on 2-methyl-3-(3-methylbutan-2-yl)oxyaniline
Introduction to 2-Methyl-3-(3-Methylbutan-2-yl)oxyaniline (CAS No. 1934569-99-9)
2-Methyl-3-(3-methylbutan-2-yl)oxyaniline (CAS No. 1934569-99-9) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by a substituted aniline core with a 2-methyl group and a 3-(3-methylbutan-2-yl)oxy substituent, which imparts distinct chemical and biological activities.
The molecular formula of 2-methyl-3-(3-methylbutan-2-yl)oxyaniline is C14H21NO, and it has a molecular weight of approximately 215.31 g/mol. The compound's structure features a benzene ring with an amino group (-NH2) at the para position, a methyl group at the meta position, and an alkoxy group derived from 3-methylbutan-2-ol at the ortho position. These structural elements contribute to its reactivity and potential for forming stable complexes with various metal ions and other organic molecules.
In recent years, the study of 2-methyl-3-(3-methylbutan-2-yl)oxyaniline has expanded beyond its basic chemical properties to include its biological activities and potential therapeutic applications. Research has shown that this compound exhibits promising antioxidant, anti-inflammatory, and neuroprotective properties, making it a valuable candidate for further investigation in drug development.
Antioxidant Properties: One of the key areas of interest in the study of 2-methyl-3-(3-methylbutan-2-yl)oxyaniline is its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Studies have demonstrated that 2-methyl-3-(3-methylbutan-2-yl)oxyaniline effectively scavenges free radicals and inhibits lipid peroxidation, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
Anti-Inflammatory Effects: Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants. Chronic inflammation is associated with numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Research on 2-methyl-3-(3-methylbutan-2-yl)oxyaniline has revealed its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as reduce the expression of inflammatory markers like COX-2 and iNOS. These findings indicate that the compound may have therapeutic potential in managing inflammatory conditions.
Neuroprotective Activity: Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS) are characterized by progressive neuronal loss and dysfunction. The neuroprotective properties of 2-methyl-3-(3-methylbutan-2-yl)oxyaniline have been investigated in both in vitro and in vivo models. Studies have shown that the compound can protect neurons from oxidative stress-induced damage, reduce amyloid-beta aggregation, and inhibit neuroinflammation. These effects suggest that 2-methyl-3-(3-methylbutan-2-yl)oxyaniline may be a promising candidate for the development of neuroprotective drugs.
Synthetic Routes: The synthesis of 2-methyl-3-(3-methylbutan-2-yl)oxyaniline involves several steps, including the formation of the aniline core, introduction of the methyl group, and attachment of the alkoxy substituent. One common synthetic route involves the nitration of an appropriately substituted benzene derivative followed by reduction to form the aniline. The alkoxy group can be introduced via nucleophilic substitution reactions using alkyl halides or through etherification reactions using alcohols under appropriate conditions.
Safety Considerations: While 2-methyl-3-(3-methylbutan-2-yloxy)aniline shows promise in various applications, it is essential to conduct thorough safety assessments before considering its use in pharmaceutical or industrial settings. Preclinical studies should evaluate its toxicity, mutagenicity, and potential for causing adverse effects in living organisms. Additionally, environmental impact assessments are necessary to ensure that the compound does not pose risks to ecosystems or human health.
Clinical Trials: To fully realize the therapeutic potential of 2-methyl-3-(3-methylbutan-2-yloxy)aniline, clinical trials are necessary to evaluate its safety and efficacy in human subjects. Phase I trials typically focus on assessing the compound's pharmacokinetics and safety profile in healthy volunteers. Subsequent phases involve larger patient populations to evaluate efficacy and identify optimal dosing regimens.
In conclusion, 2-Methyl-3-(3-Methylbutan-2-yloxy)aniline (CAS No. 1934569-99-9) is a multifaceted compound with significant potential in various fields of chemistry and medicine. Its unique structure confers distinct chemical properties that make it suitable for diverse applications, including antioxidant therapy, anti-inflammatory treatments, and neuroprotection. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a promising candidate for further development.
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